molecular formula C20H24N2O3 B8586462 trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate CAS No. 1822462-52-1

trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate

Cat. No. B8586462
M. Wt: 340.4 g/mol
InChI Key: SHMFBKYBBMGQSQ-UHFFFAOYSA-N
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Patent
US09096523B2

Procedure details

To 5-benzyloxyamino-piperidine-2-carboxylic acid benzyl ester (0.806 g, 2.37 mmol) having diastereo ratio of (2S,5R)/(2S,5S)=77.4/22.6 (54.8% de), ethanol (4.75 g) and oxalic acid (0.217 g, 2.41 mmol) were added, and the obtained mixture was stirred for 2 hours. The precipitate was filtrated, washed with ethanol (0.80 g) for 2 times, and dried at 50° C. under reduced pressure to obtain 5-benzyloxyamino-piperidine-2-carboxylic acid benzyl ester oxalate (0.947 g, 2.20 mmol, yield: 93%). The diastereo ratio of this solid was (2S,5R)/(2S,5S)=87.2/12.8 (74.5% de).
Quantity
0.806 g
Type
reactant
Reaction Step One
Quantity
0.217 g
Type
reactant
Reaction Step Two
Quantity
4.75 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([CH:11]1[CH2:16][CH2:15][CH:14]([NH:17][O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:13][NH:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:26]([OH:31])(=[O:30])[C:27]([OH:29])=[O:28]>C(O)C>[C:26]([OH:31])(=[O:30])[C:27]([OH:29])=[O:28].[CH2:1]([O:8][C:9]([CH:11]1[CH2:16][CH2:15][CH:14]([NH:17][O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:13][NH:12]1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.806 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1NCC(CC1)NOCC1=CC=CC=C1
Step Two
Name
Quantity
0.217 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Three
Name
Quantity
4.75 g
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the obtained mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
The precipitate was filtrated
WASH
Type
WASH
Details
washed with ethanol (0.80 g) for 2 times
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(=O)O)(=O)O.C(C1=CC=CC=C1)OC(=O)C1NCC(CC1)NOCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.2 mmol
AMOUNT: MASS 0.947 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09096523B2

Procedure details

To 5-benzyloxyamino-piperidine-2-carboxylic acid benzyl ester (0.806 g, 2.37 mmol) having diastereo ratio of (2S,5R)/(2S,5S)=77.4/22.6 (54.8% de), ethanol (4.75 g) and oxalic acid (0.217 g, 2.41 mmol) were added, and the obtained mixture was stirred for 2 hours. The precipitate was filtrated, washed with ethanol (0.80 g) for 2 times, and dried at 50° C. under reduced pressure to obtain 5-benzyloxyamino-piperidine-2-carboxylic acid benzyl ester oxalate (0.947 g, 2.20 mmol, yield: 93%). The diastereo ratio of this solid was (2S,5R)/(2S,5S)=87.2/12.8 (74.5% de).
Quantity
0.806 g
Type
reactant
Reaction Step One
Quantity
0.217 g
Type
reactant
Reaction Step Two
Quantity
4.75 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([CH:11]1[CH2:16][CH2:15][CH:14]([NH:17][O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:13][NH:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:26]([OH:31])(=[O:30])[C:27]([OH:29])=[O:28]>C(O)C>[C:26]([OH:31])(=[O:30])[C:27]([OH:29])=[O:28].[CH2:1]([O:8][C:9]([CH:11]1[CH2:16][CH2:15][CH:14]([NH:17][O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:13][NH:12]1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.806 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1NCC(CC1)NOCC1=CC=CC=C1
Step Two
Name
Quantity
0.217 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Step Three
Name
Quantity
4.75 g
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the obtained mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
The precipitate was filtrated
WASH
Type
WASH
Details
washed with ethanol (0.80 g) for 2 times
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(=O)O)(=O)O.C(C1=CC=CC=C1)OC(=O)C1NCC(CC1)NOCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.2 mmol
AMOUNT: MASS 0.947 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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